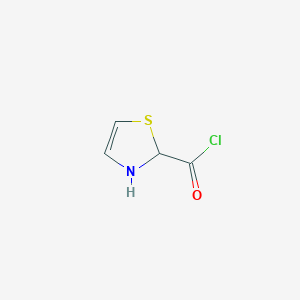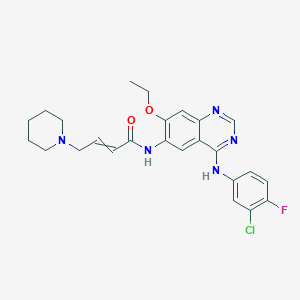
Dacomitinib Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dacomitinib Impurity C is a chemical compound associated with the pharmaceutical drug dacomitinib. Dacomitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, used primarily in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations . Impurities like this compound can arise during the synthesis, storage, or degradation of the drug and are crucial for understanding the drug’s stability and safety profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Dacomitinib Impurity C involves several synthetic steps, typically starting from commercially available starting materials. The synthesis may involve reactions such as nucleophilic substitution, amination, and cyclization . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the impurity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the reaction mixture . The process is carefully controlled to ensure the impurity meets the required specifications for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Dacomitinib Impurity C can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
Dacomitinib Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of dacomitinib.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its role in the safety and efficacy of dacomitinib as a pharmaceutical drug.
Mecanismo De Acción
The mechanism of action of Dacomitinib Impurity C is related to its structural similarity to dacomitinib. It may interact with the same molecular targets, such as the EGFR family of tyrosine kinases. The impurity can bind to the ATP-binding pocket of the kinases, potentially affecting their activity . the specific effects and pathways involved may differ from those of dacomitinib.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dacomitinib Impurity C include other impurities and degradation products of dacomitinib, such as:
- Dacomitinib Impurity A
- Dacomitinib Impurity B
- Dacomitinib Impurity D
Uniqueness
This compound is unique due to its specific chemical structure and properties. It may have distinct reactivity and stability compared to other impurities, making it an important compound for studying the overall stability and safety of dacomitinib .
Propiedades
Número CAS |
869199-69-9 |
|---|---|
Fórmula molecular |
C25H27ClFN5O2 |
Peso molecular |
484.0 g/mol |
Nombre IUPAC |
N-[4-(3-chloro-4-fluoroanilino)-7-ethoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C25H27ClFN5O2/c1-2-34-23-15-21-18(25(29-16-28-21)30-17-8-9-20(27)19(26)13-17)14-22(23)31-24(33)7-6-12-32-10-4-3-5-11-32/h6-9,13-16H,2-5,10-12H2,1H3,(H,31,33)(H,28,29,30) |
Clave InChI |
XDXLWHQJFSMJFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
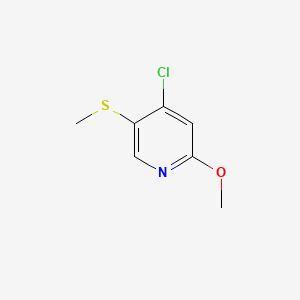
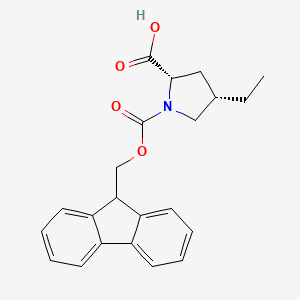


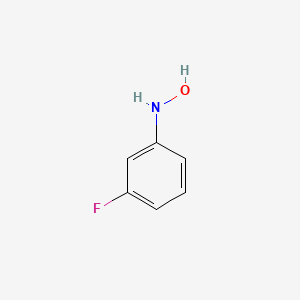
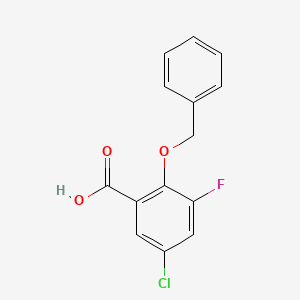
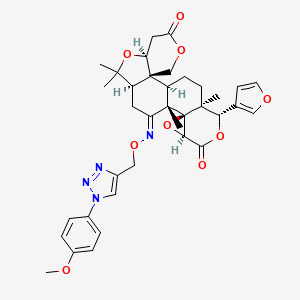

![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
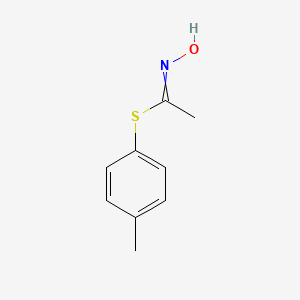
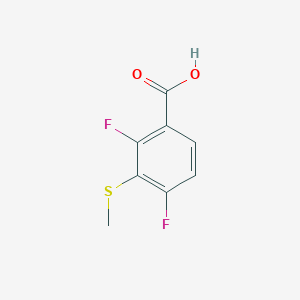
![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
